2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propanoic acid
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Overview
Description
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid is a compound belonging to the class of nitropyrazoles. These compounds are known for their high energy content, sensitivity, and thermal stability. The presence of the nitro group in the pyrazole ring enhances its energetic properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at low temperatures to control the nitration process . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and exhibits high energy content and stability.
1,1-diamino-3,3′,5,5′-tetranitro-4,4′-bipyrazole: Known for its high detonation performance and thermal stability.
The uniqueness of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}propanoic acid lies in its specific structure, which provides a balance between high energy content and stability, making it suitable for various applications.
Properties
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-6(9(15)16)12-4-7(2-10-12)13-5-8(3-11-13)14(17)18/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWVQNKJAINYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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